![molecular formula C23H22N2O4S B2535768 3-(苯并[d]噻唑-2-基)-6-乙基-7-羟基-8-(吗啉代甲基)-4H-色烯-4-酮 CAS No. 222716-32-7](/img/structure/B2535768.png)
3-(苯并[d]噻唑-2-基)-6-乙基-7-羟基-8-(吗啉代甲基)-4H-色烯-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of benzothiazole and chromenone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
科学研究应用
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The compound, 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one, primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound’s interaction with this target is believed to contribute to its anti-tubercular activity .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The compound’s interaction with the DprE1 enzyme is believed to be the primary mechanism behind its anti-tubercular activity .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is critical for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the weakening of the mycobacterial cell wall .
Result of Action
The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of arabinogalactan biosynthesis . This disruption weakens the mycobacterial cell wall, potentially leading to the death of the Mycobacterium tuberculosis cells . This mechanism is believed to underlie the compound’s anti-tubercular activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and an appropriate aldehyde under acidic conditions. The chromenone moiety can be synthesized separately through the cyclization of a suitable phenol derivative with an aldehyde or ketone under basic conditions.
The final step involves the coupling of the benzothiazole and chromenone moieties through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
相似化合物的比较
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Chromenone derivatives: Recognized for their anti-inflammatory and antioxidant properties.
Uniqueness
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one is unique due to its combined structural features of benzothiazole and chromenone, which may confer a broader spectrum of biological activities and enhanced potency compared to individual derivatives.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-2-14-11-15-21(27)17(23-24-18-5-3-4-6-19(18)30-23)13-29-22(15)16(20(14)26)12-25-7-9-28-10-8-25/h3-6,11,13,26H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGUQIYTKVFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
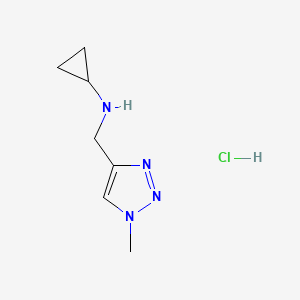

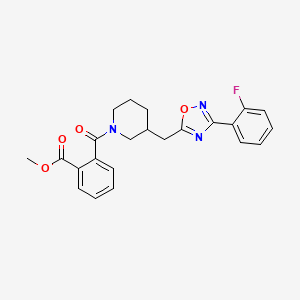
![2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535690.png)
![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)
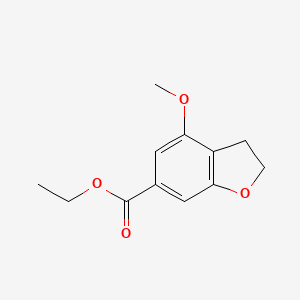
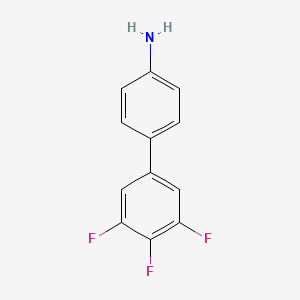
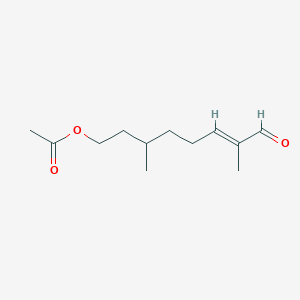
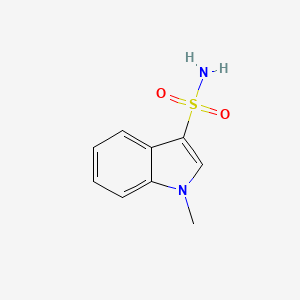
![2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2535703.png)
![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2535706.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)

